bis(3-methylphenyl) benzylamidophosphate
Description
Bis(3-methylphenyl) benzylamidophosphate is an organophosphorus compound characterized by a central amidophosphate group bonded to two 3-methylphenyl substituents and a benzyl group. Its molecular structure confers unique electronic and thermal properties, making it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) . Synthesized via condensation reactions, this compound exhibits moderate solubility in organic solvents, enabling thin-film fabrication through methods like vapor deposition—a technique critical for OLED manufacturing .
Properties
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO3P/c1-17-8-6-12-20(14-17)24-26(23,22-16-19-10-4-3-5-11-19)25-21-13-7-9-18(2)15-21/h3-15H,16H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRVVMWPMXNGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NCC2=CC=CC=C2)OC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural and Functional Differences
Bis(3-methylphenyl) benzylamidophosphate belongs to a broader class of organophosphorus and aromatic amine compounds used in OLEDs. Below is a comparative analysis with prominent materials:
Table 1: Comparative Properties of OLED-Related Compounds
| Compound | Molecular Class | Thermal Stability (°C) | Charge Mobility (cm²/Vs) | Quantum Efficiency (%) | Luminous Efficiency (lm/W) | Brightness (cd/m²) |
|---|---|---|---|---|---|---|
| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Metal-chelate complex | ~300 | ~10⁻⁴ (electron) | 1.0 | 1.5 | >1000 |
| N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (NPB) | Aromatic diamine | ~250 | ~10⁻³ (hole) | N/A | N/A | N/A |
| This compound | Amidophosphate ester | ~200–250 (estimated) | ~10⁻⁵–10⁻⁴ (electron/hole) | Under investigation | Under investigation | Under investigation |
Analysis
- Thermal Stability : this compound exhibits moderate thermal stability (~200–250°C), comparable to NPB but lower than Alq3 (~300°C). The methyl and benzyl groups may enhance stability relative to simpler amidophosphates but lack the robust metal-chelate structure of Alq3 .
- Charge Mobility : Preliminary estimates suggest charge mobility values (~10⁻⁵–10⁻⁴ cm²/Vs) lower than Alq3 and NPB. However, its balanced ambipolar transport (both electrons and holes) could reduce interfacial charge accumulation in OLEDs.
- Device Performance: While Alq3-based devices achieve 1% external quantum efficiency and 1.5 lm/W luminous efficiency , this compound’s performance remains understudied. Its bulky substituents may improve film uniformity but could hinder recombination efficiency compared to Alq3.
Advantages and Limitations
- Advantages: Enhanced solubility due to methyl groups, enabling solution-processing as an alternative to vacuum deposition.
- Limitations: Lower thermal stability compared to metal-chelate complexes. Limited data on luminance and efficiency in practical devices.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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